2-Methyl-1-(thiophen-3-yl)propan-2-amine
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Overview
Description
- Methiopropamine (MPA) is an organic compound structurally related to methamphetamine.
- Originally reported in 1942, the molecule consists of a thiophene group with an alkyl amine substituent at the 2-position.
- It appeared for public sale in the UK in December 2010 as a “research chemical” or “legal high,” recently branded as “Blow.” it has limited popularity as a recreational stimulant.
Preparation Methods
- There is a four-step synthesis of methiopropamine:
- Start with (thiophen-2-yl)magnesium bromide.
- React it with propylene oxide to yield 1-(thiophen-2-yl)-2-hydroxypropane.
- React the hydroxypropane with phosphorus tribromide to obtain 1-(thiophen-2-yl)-2-bromopropane.
- Finally, react the bromopropane with methylamine to produce 1-(thiophen-2-yl)-2-methylaminopropane.
Chemical Reactions Analysis
- MPA functions as a norepinephrine-dopamine reuptake inhibitor.
- It is approximately 1.85 times more selective for norepinephrine than dopamine.
- Negligible activity as a serotonin reuptake inhibitor.
- Major metabolic products include thiophene S-oxides and 1-(thiophen-2-yl)-2-propan-2-one .
Scientific Research Applications
- MPA has been studied in various contexts:
Chemistry: As a reuptake inhibitor, it provides insights into neurotransmitter transport mechanisms.
Biology: Its effects on monoamine transporters contribute to understanding neural signaling.
Industry: Used as a research tool in drug discovery and transporter studies.
Mechanism of Action
- MPA’s primary mechanism involves inhibiting norepinephrine and dopamine reuptake.
- Molecular targets: Norepinephrine and dopamine transporters.
- Pathways: Modulation of neurotransmitter levels in synapses.
Comparison with Similar Compounds
- MPA’s uniqueness lies in its thiophene structure and selective norepinephrine action.
- Similar compounds: Methamphetamine, other amphetamines, and related stimulants.
Properties
Molecular Formula |
C8H13NS |
---|---|
Molecular Weight |
155.26 g/mol |
IUPAC Name |
2-methyl-1-thiophen-3-ylpropan-2-amine |
InChI |
InChI=1S/C8H13NS/c1-8(2,9)5-7-3-4-10-6-7/h3-4,6H,5,9H2,1-2H3 |
InChI Key |
RRGXNUSKNPATJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CSC=C1)N |
Origin of Product |
United States |
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